![molecular formula C18H19N3O B5799901 N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide](/img/structure/B5799901.png)
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide, also known as EBIO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and physiology. The compound has been synthesized using different methods and has shown promising results in various studies.
Mecanismo De Acción
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide activates the potassium channels by binding to the regulatory subunit of the channel, leading to an increase in the potassium ion efflux. This, in turn, leads to membrane hyperpolarization, which enhances the release of insulin from pancreatic beta cells.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide has been shown to have various biochemical and physiological effects, including the activation of potassium channels, enhancement of insulin release, and vasodilation. The compound has also been shown to have neuroprotective effects and can reduce the severity of ischemic stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide has several advantages for lab experiments, including its ability to activate potassium channels and enhance insulin release, making it a useful tool for studying diabetes and related metabolic disorders. However, the compound has some limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the use of N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide in scientific research, including the development of new drugs for the treatment of diabetes and other metabolic disorders. The compound may also have potential applications in the treatment of neurodegenerative diseases and ischemic stroke. Further research is needed to explore the full potential of this compound in various scientific research fields.
Métodos De Síntesis
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide can be synthesized using different methods, including the reaction of 1-ethyl-1H-benzimidazole-5-carboxylic acid with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-ethyl-1H-benzimidazole-5-carboxylic acid with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Aplicaciones Científicas De Investigación
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide has been extensively studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and physiology. The compound has been shown to activate the potassium channels and enhance the release of insulin from pancreatic beta cells, making it a potential candidate for the treatment of diabetes.
Propiedades
IUPAC Name |
N-(1-ethylbenzimidazol-5-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-21-13-19-16-12-15(9-10-17(16)21)20-18(22)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13H,2,8,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVRULQYAINZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.